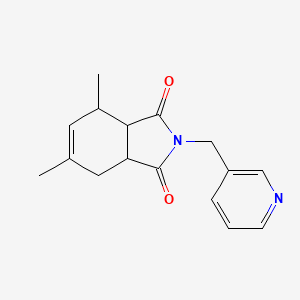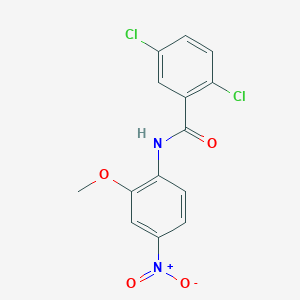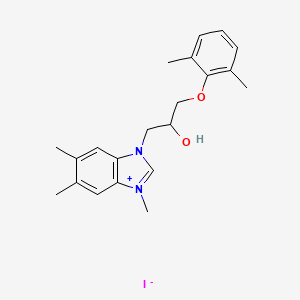![molecular formula C16H23Cl2NO5 B5023143 N-[3-(2,6-dichloro-4-methylphenoxy)propyl]butan-1-amine;oxalic acid](/img/structure/B5023143.png)
N-[3-(2,6-dichloro-4-methylphenoxy)propyl]butan-1-amine;oxalic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(2,6-dichloro-4-methylphenoxy)propyl]butan-1-amine;oxalic acid is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties. This compound is characterized by the presence of a dichloromethylphenoxy group attached to a propylamine chain, which is further linked to butan-1-amine. The addition of oxalic acid forms a salt, enhancing its stability and solubility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2,6-dichloro-4-methylphenoxy)propyl]butan-1-amine typically involves a multi-step process:
Formation of the Dichloromethylphenoxy Intermediate: This step involves the chlorination of 4-methylphenol to produce 2,6-dichloro-4-methylphenol.
Alkylation: The dichloromethylphenol is then reacted with 3-chloropropylamine under basic conditions to form the N-[3-(2,6-dichloro-4-methylphenoxy)propyl]amine intermediate.
Amine Addition: The intermediate is further reacted with butan-1-amine to form the final product.
Salt Formation: The final product is treated with oxalic acid to form the oxalate salt, enhancing its stability and solubility.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Chlorination: Large-scale chlorination of 4-methylphenol.
Continuous Alkylation: Using continuous flow reactors for the alkylation step to ensure consistent product quality.
Automated Amine Addition: Automated systems for the addition of butan-1-amine.
Crystallization: The final product is crystallized with oxalic acid to obtain the pure salt form.
Análisis De Reacciones Químicas
Types of Reactions
N-[3-(2,6-dichloro-4-methylphenoxy)propyl]butan-1-amine undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using agents like potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Corresponding oxides and chlorinated by-products.
Reduction: Reduced amine derivatives.
Substitution: Various alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
N-[3-(2,6-dichloro-4-methylphenoxy)propyl]butan-1-amine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on cellular processes and as a tool in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as a stabilizing agent in various formulations.
Mecanismo De Acción
The mechanism of action of N-[3-(2,6-dichloro-4-methylphenoxy)propyl]butan-1-amine involves its interaction with specific molecular targets:
Molecular Targets: The compound interacts with cellular receptors and enzymes, modulating their activity.
Pathways Involved: It influences signaling pathways related to cell growth, apoptosis, and metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
- N-[3-(2,6-dichlorophenoxy)propyl]amine
- N-[3-(4-methylphenoxy)propyl]butan-1-amine
- N-[3-(2,6-dichloro-4-methylphenoxy)ethyl]butan-1-amine
Uniqueness
N-[3-(2,6-dichloro-4-methylphenoxy)propyl]butan-1-amine stands out due to its specific dichloromethylphenoxy group, which imparts unique chemical and biological properties. Its oxalate salt form enhances its stability and solubility, making it more suitable for various applications compared to its analogs.
Propiedades
IUPAC Name |
N-[3-(2,6-dichloro-4-methylphenoxy)propyl]butan-1-amine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21Cl2NO.C2H2O4/c1-3-4-6-17-7-5-8-18-14-12(15)9-11(2)10-13(14)16;3-1(4)2(5)6/h9-10,17H,3-8H2,1-2H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFHCKIBVIUJKTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCCOC1=C(C=C(C=C1Cl)C)Cl.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23Cl2NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-acetyl-4-({5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)piperazine](/img/structure/B5023079.png)

![(5-nitro-8-quinolinyl)(2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl)amine](/img/structure/B5023101.png)


![2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-[(4-methoxyphenyl)amino]acrylonitrile](/img/structure/B5023124.png)
![[3-[(4,6-Dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]phenyl] naphthalene-2-sulfonate](/img/structure/B5023125.png)

![2-[1-(4-fluorobenzoyl)-3-oxo-2-piperazinyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B5023135.png)
![(2E)-3-[(2,3-Dichlorophenyl)amino]-1-(3,4-dimethoxyphenyl)prop-2-EN-1-one](/img/structure/B5023136.png)


![3-(3,4-dichlorophenyl)-5-(4-methylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B5023173.png)
![ethyl N-[5-(3-benzyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]-beta-alaninate](/img/structure/B5023190.png)
